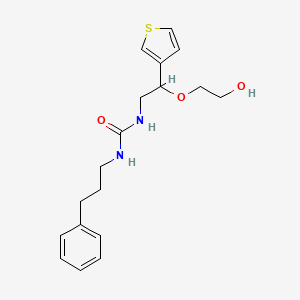
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic compound that has been widely used in scientific research. The compound is also known as THU or THU-1, and it has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biochemical Evaluation
Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has shown significant activity against acetylcholinesterase, highlighting their potential in medicinal chemistry. These compounds, designed to optimize spacer length for efficient interaction with enzyme hydrophobic binding sites, demonstrate the utility of urea derivatives in developing inhibitors for specific enzymes (Vidaluc et al., 1995).
Chemical Synthesis Techniques
Ureas have been synthesized from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method allows for the single-pot synthesis of ureas and hydroxamic acids without racemization, showcasing a cost-effective and environmentally friendly approach to urea synthesis (Thalluri et al., 2014).
Anticancer Activity
A particular urea derivative, NSC 726189, has shown strong anticancer activity across several assays and cell lines. The synthesis of its major metabolite provides a foundation for understanding its mechanism and potential treatment of kidney cancer (Nammalwar et al., 2010).
Gelation Properties
The rheology and morphology of low molecular weight salt hydrogelators can be tuned by the anion identity, presenting a novel approach to modifying physical properties of hydrogels. This finding suggests potential applications in materials science and drug delivery systems (Lloyd & Steed, 2011).
Neuroprotective Properties
Urea and thiourea derivatives have been evaluated for antiparkinsonian activity, with some compounds showing significant effects against haloperidol-induced catalepsy in mice. This research indicates potential pathways for treating Parkinson's disease and highlights the neuroprotective properties of these derivatives (Azam et al., 2009).
Antimicrobial and Anti-HIV Activities
Novel urea derivatives have been synthesized and tested for their antibacterial and anti-HIV activities, demonstrating the broad potential of urea compounds in combating infectious diseases (Patel et al., 2007).
properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-10-11-23-17(16-8-12-24-14-16)13-20-18(22)19-9-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,12,14,17,21H,4,7,9-11,13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYFCXMGPUCYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

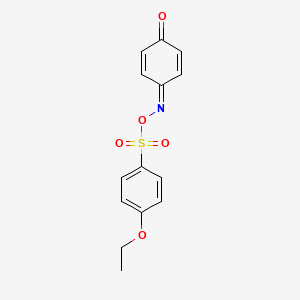
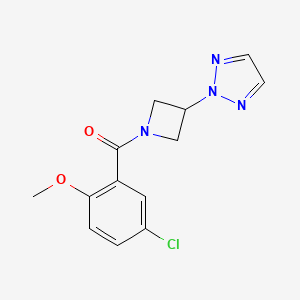
![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)
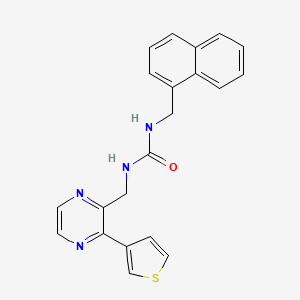
![3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2752632.png)
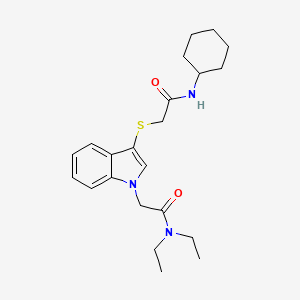


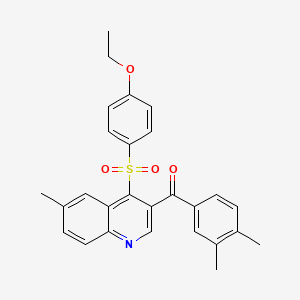
![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)

![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)